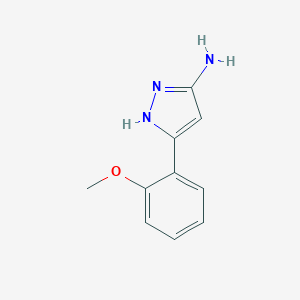

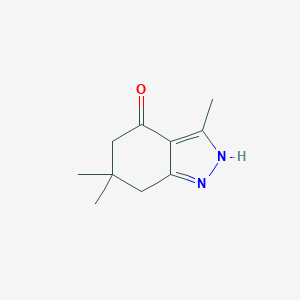

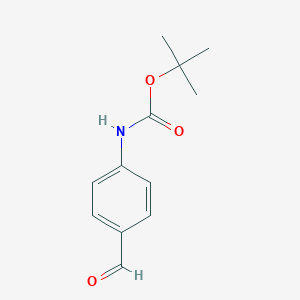

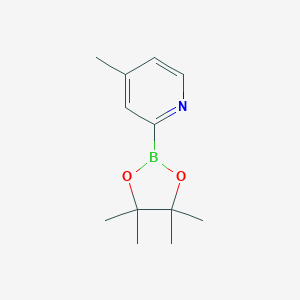

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid” is a versatile material used in scientific research1. It offers potential applications in drug development, organic synthesis, and bioconjugation strategies1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are often synthesized using techniques common in organic chemistry, such as condensation reactions, substitution reactions, or the use of protecting groups.Molecular Structure Analysis

The molecular structure analysis of a compound typically involves techniques such as X-ray crystallography2 or electron diffraction3. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound456.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, theoretical pI, amino acid composition, atomic composition, and others10. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound111213.Scientific Research Applications

Supramolecular Self-Assembly

Research by Kălmăn et al. (2001) investigated the crystal structures of various cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, highlighting their application in understanding supramolecular self-assembly organized by hydrogen bonds. This study provides insights into the fundamental principles of molecular packing and intermolecular interactions in the racemic crystals of chiral molecules (Kălmăn et al., 2001).

Synthesis Methodology

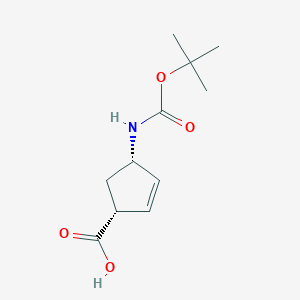

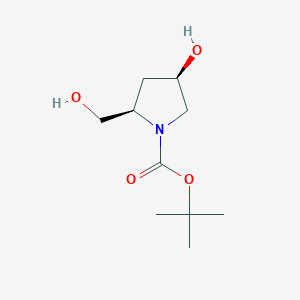

Badland et al. (2010) detailed an improved synthesis method for a closely related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, emphasizing more selective and milder conditions. This study contributes to the development of efficient synthesis techniques for such complex molecules (Badland et al., 2010).

Stereoisomer Analysis

Jiménez et al. (2001) focused on the synthesis and resolution of enantiomerically pure cyclopropane analogues of amino acids, demonstrating the significance of these compounds in stereoisomer research and their potential in pharmaceutical applications (Jiménez et al., 2001).

Asymmetric Hydrogenation Application

Kubryk and Hansen (2006) explored the asymmetric hydrogenation of enamines for preparing a beta-amino acid pharmacophore, highlighting the relevance of such compounds in medicinal chemistry (Kubryk & Hansen, 2006).

Crystal and Molecular Structure Studies

The work by Cetina et al. (2003) on the crystal and molecular structure of a related cyclopropane-1-carboxylic acid derivative underscores the importance of these compounds in understanding molecular conformations and intermolecular interactions (Cetina et al., 2003).

Peptide Synthesis

Moreno‐Vargas et al. (2004) synthesized di- and tripeptides containing derivatives of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. This research is significant in peptide synthesis, demonstrating the versatility of these compounds in constructing complex peptide structures (Moreno‐Vargas et al., 2004).

Enantioselective Total Synthesis

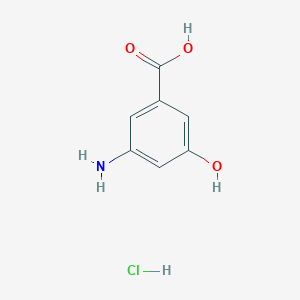

Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a novel rigid and functionalized L-glutamic acid analogue. Their approach highlights the potential of these compounds in synthesizing biologically active molecules (Battistini et al., 2004).

Synthesis of Edeine Analogs

Czajgucki et al. (2003) described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful in the syntheses of edeine analogs, underscoring the pharmaceutical relevance of these compounds (Czajgucki et al., 2003).

Safety And Hazards

The safety and hazards of a compound can be determined through its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for this specific compound141516.

Future Directions

The future directions for this compound could involve further research into its potential applications in drug development, organic synthesis, and bioconjugation strategies1. However, more specific future directions would depend on the results of ongoing and future research.

Please note that the information provided is based on the data available and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

properties

IUPAC Name |

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUNTSATDZJBLP-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid | |

CAS RN |

151907-80-1 |

Source

|

| Record name | (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)